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2-(Allylamino)-N-butylbenzamide

Cat. No.: B13096731
M. Wt: 232.32 g/mol
InChI Key: ULZACASVIQQGSW-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) and Allylamine (B125299) Chemical Scaffolds in Medicinal Chemistry and Chemical Biology

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. researchgate.net Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, with biological targets. Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. The amide bond is relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.

Similarly, the allylamine functionality is a key component in a number of biologically active molecules. ontosight.aiwikipedia.org The allyl group, with its carbon-carbon double bond, provides a site for potential metabolic activation or for synthetic modification to generate further derivatives. The amine group, a common feature in many neurotransmitters and other endogenous signaling molecules, can participate in crucial ionic and hydrogen bonding interactions with receptors and enzymes. rsc.org

Overview of Research Trajectories for Benzamide Derivatives

Research into benzamide derivatives has been a highly productive field, with a continuous stream of publications detailing the synthesis and biological evaluation of novel analogues. nih.govresearchgate.netnih.gov Key research trajectories include:

Anticancer Agents: Many benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors and for their potential to disrupt cell signaling pathways implicated in cancer. nih.gov

Central Nervous System (CNS) Agents: The benzamide scaffold is a well-known dopamine (B1211576) receptor antagonist, leading to the development of antipsychotic and antiemetic drugs.

Antimicrobial Agents: Researchers have explored the antibacterial and antifungal properties of various substituted benzamides. researchgate.net

Anti-inflammatory Agents: Benzamide derivatives have been studied for their potential to modulate inflammatory pathways. ontosight.ai

The following table provides examples of the diverse biological activities reported for various benzamide derivatives.

Benzamide Derivative Class Reported Biological Activity Potential Therapeutic Area
Substituted BenzamidesAnticancer, Antioxidant, Anti-inflammatory, Antibacterial, Antifungal researchgate.netOncology, Infectious Diseases, Inflammatory Disorders
Benzoxazole-benzamidesCOX Enzyme Inhibition researchgate.netAnti-inflammatory
N-(aroylphenyl) benzamidesCOX Enzyme Inhibition researchgate.netAnti-inflammatory
4-Substituted bis-benzamidesAnticancer, Antioxidant researchgate.netOncology
5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamideAntiprion Activity nih.govNeurodegenerative Diseases

Current Research Landscape Pertaining to Allylamine Functionalities in Organic Molecules

The allylamine moiety is of significant interest in contemporary organic synthesis and medicinal chemistry. rsc.orgsolubilityofthings.com Its utility is multifaceted:

Synthetic Handle: The double bond of the allyl group is amenable to a wide range of chemical transformations, including epoxidation, dihydroxylation, and metathesis, allowing for the generation of diverse molecular libraries.

Bioactive Molecules: Several clinically used drugs contain the allylamine functionality. For instance, naftifine (B1207962) is an allylamine antifungal agent used to treat skin infections. wikipedia.org

Pro-drugs and Metabolic Activation: The allyl group can be a site for metabolic oxidation, potentially leading to the formation of active metabolites.

The table below highlights some applications of allylamine functionalities.

Application Area Description Example
PharmaceuticalsThe allylamine scaffold is present in several drugs.Naftifine (antifungal), Flunarizine (B1672889) (migraine relief) wikipedia.org
Organic SynthesisThe allylamine group serves as a versatile building block for more complex molecules. organic-chemistry.orgSynthesis of vicinal diamines rsc.org
Polymer ChemistryAllylamine can be polymerized to create materials with specific properties. wikipedia.orgPolyallylamine for reverse osmosis membranes wikipedia.org

Rationale for Investigating the 2-(Allylamino)-N-butylbenzamide Molecular Architecture

The specific structure of this compound warrants investigation for several reasons, based on the established properties of its constituent parts. The placement of the allylamino group at the 2-position of the benzamide ring is particularly noteworthy. This ortho-substitution can induce a specific conformational preference in the molecule, which may be crucial for binding to a particular biological target.

The combination of these features in a single molecule suggests several potential research avenues:

Probing Novel Biological Targets: The unique three-dimensional shape and electronic properties of this compound may allow it to interact with biological targets not recognized by simpler benzamide or allylamine derivatives.

Library Synthesis: The reactive allyl group provides a convenient handle for the synthesis of a library of derivatives, which could be screened for a wide range of biological activities.

Investigating Intramolecular Interactions: The proximity of the allylamino group to the amide functionality could lead to interesting intramolecular hydrogen bonding or other non-covalent interactions that could stabilize a bioactive conformation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O B13096731 2-(Allylamino)-N-butylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-butyl-2-(prop-2-enylamino)benzamide

InChI

InChI=1S/C14H20N2O/c1-3-5-11-16-14(17)12-8-6-7-9-13(12)15-10-4-2/h4,6-9,15H,2-3,5,10-11H2,1H3,(H,16,17)

InChI Key

ULZACASVIQQGSW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NCC=C

Origin of Product

United States

Synthetic Methodologies for 2 Allylamino N Butylbenzamide

Conventional Synthesis Routes

Conventional methods for synthesizing 2-(Allylamino)-N-butylbenzamide typically involve the use of readily available starting materials and well-understood reaction mechanisms. These routes are often reliable and have been refined over time.

A common and effective method for the preparation of anthranilamides involves the reaction of isatoic anhydride (B1165640) with amines. google.comsciencemadness.org In this approach, isatoic anhydride serves as a precursor to the 2-aminobenzoyl moiety. The synthesis of this compound would proceed in a stepwise manner. First, isatoic anhydride is reacted with allylamine (B125299). This reaction typically occurs via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the formation of an intermediate, which upon decarboxylation, would yield N-allyl-2-aminobenzamide.

The reaction of isatoic anhydride with primary amines can be carried out in water at a pH range of about 7 to 10.5 and a temperature between 20°C and 100°C. google.com The use of a buffer system can be advantageous. google.com Subsequently, the resulting N-allyl-2-aminobenzamide can be reacted with a butylating agent, or alternatively, the synthesis could potentially be designed as a one-pot, three-component reaction involving isatoic anhydride, allylamine, and butylamine (B146782). nih.govresearchgate.net The reaction of isatoic anhydride with amines is a versatile method for producing various substituted anthranilamides. researchgate.netnih.gov

Table 1: Reaction Conditions for Synthesis from Isatoic Anhydride

Parameter Condition Reference
pH ~7 - 10.5 google.com
Temperature 20°C - 100°C google.com
Solvent Water google.com
Reactants Isatoic Anhydride, Allylamine, Butylamine nih.govresearchgate.net

Another fundamental approach to forming the amide bond in this compound is through the direct amidation of a carboxylic acid precursor, specifically 2-(allylamino)benzoic acid, with butylamine. lumenlearning.com This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

A variety of coupling reagents can be employed for this purpose. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP) to improve efficiency and minimize side reactions. peptide.comnih.govnih.gov Other phosphonium-based reagents such as BOP, PyBOP, and HBTU are also highly effective. peptide.com The choice of coupling reagent and reaction conditions, including solvent and temperature, can be optimized to achieve high yields of the desired N-butylbenzamide derivative. For electron-deficient anilines, specific protocols using EDC, DMAP, and a catalytic amount of HOBt have been developed. nih.govnih.govresearchgate.net

Table 2: Common Coupling Reagents for Amidation

Reagent Class Examples Reference
Carbodiimides DCC, DIC, EDC peptide.com
Phosphonium Reagents BOP, PyBOP, PyAOP, PyBrOP peptide.com
Uronium/Aminium Reagents HATU, HBTU, HCTU, TBTU peptide.com

Advanced Synthetic Strategies

More recent and advanced synthetic methods offer alternative and often more efficient or versatile routes to this compound and its derivatives.

While less common, the chemistry of indigotoid anhydrides, which are isomers of isatoic anhydride, could potentially be adapted for the synthesis of benzamide (B126) derivatives. The reactivity of these compounds with nucleophiles like amines could offer a novel pathway, although specific examples leading directly to this compound are not prominently documented.

The introduction of the allylamine group can be achieved through modern metal-catalyzed reactions, which offer high selectivity and efficiency. Palladium and rhodium are two of the most utilized metals in this context.

Palladium-catalyzed allylic amination is a powerful tool for forming C-N bonds. nih.govacs.orgresearchgate.net This can involve the reaction of an allylic substrate, such as an allylic alcohol or carbonate, with an amine in the presence of a palladium catalyst. nih.govorganic-chemistry.org For the synthesis of this compound, a strategy could involve starting with a 2-aminobenzamide (B116534) derivative and introducing the allyl group via a palladium-catalyzed reaction. Alternatively, a palladium-catalyzed vinylation reaction could be employed to construct the allylamine moiety. acs.org

Rhodium catalysts are also effective for C-H activation and functionalization, including the introduction of allyl groups. nih.govnih.govresearchgate.net A rhodium-catalyzed oxidative C-H allylation of a benzamide precursor could be a potential route. nih.gov These methods often exhibit excellent functional group tolerance and can provide access to complex molecules. acs.org

Table 3: Metal Catalysts for Allylamine Synthesis

Metal Type of Reaction Reference
Palladium Allylic Amination, Vinylation nih.govacs.orgresearchgate.netnih.govorganic-chemistry.orgacs.org
Rhodium C-H Allylation nih.govnih.govresearchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can be used to generate benzamide derivatives. georgiasouthern.eduwikipedia.orgmdpi.com

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgrsc.orgacs.org To synthesize a structure related to this compound, one could envision a design where the components are chosen to assemble the desired framework. For instance, a modified Ugi reaction could potentially bring together a derivative of 2-aminobenzoic acid, an aldehyde, an amine, and an isocyanide.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov While the direct synthesis of this compound via a standard Passerini reaction is not straightforward, variations and subsequent transformations of the Passerini adduct could potentially lead to the target molecule. nih.govresearchgate.net

These MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com

Synthesis of Structural Analogues and Related Precursors

The creation of structural analogues and precursors to this compound relies on established and innovative synthetic routes. These methods, detailed below, provide the chemical scaffolds necessary for the eventual synthesis of the target compound.

The formation of the N-alkylbenzamide moiety is a critical step in the synthesis of the target molecule and its analogues. Various methods have been developed for the N-alkylation of benzamides, often focusing on efficiency, atom economy, and the use of readily available starting materials.

One prominent method involves the N-alkylation of amides with alcohols, which is considered an attractive process due to the wide availability of alcohols and the generation of water as the sole byproduct. researchgate.netrsc.org This approach aligns with the principles of green chemistry by minimizing waste. The reaction typically proceeds via a borrowing hydrogen or hydrogen auto-transfer mechanism, where the alcohol is first dehydrogenated to an aldehyde. The aldehyde then condenses with the amide to form an N-acyliminium ion intermediate, which is subsequently hydrogenated to yield the N-alkylated amide. researchgate.net Catalysts for this transformation are often based on transition metals such as iridium, ruthenium, palladium, and cobalt. researchgate.netnih.gov For instance, iridium complexes, such as [Cp*IrCl2]2, have been shown to effectively catalyze the N-alkylation of benzamides with both primary and secondary alcohols. researchgate.net

Another strategy for N-alkylation is the palladium-catalyzed ortho-C–H alkylation of N-quinolyl benzamides. acs.orgacs.org This method allows for the direct functionalization of the benzamide structure at the ortho position with primary and secondary alkyl halides. acs.orgacs.org The use of a directing group, such as the N-quinolyl group, facilitates the selective C-H activation. acs.org The reaction is typically promoted by a combination of a base, like sodium bicarbonate (NaHCO3), and a phosphate (B84403) additive. acs.orgacs.org This methodology provides a pathway to selectively introduce alkyl groups, which can be a key step in building more complex benzamide derivatives. acs.org

A green and mild synthetic route to N-alkylbenzamides involves the iron(III) sulfate (B86663) catalyzed rearrangement of 2-alkyl-3-aryloxaziridines. rsc.org This method is notable for its use of water as a solvent and a surfactant, which enhances the reaction's environmental friendliness. rsc.org The process starts with the one-pot synthesis of 2-alkyl-3-aryloxaziridines from N-alkylamines and benzaldehydes, which then rearrange to form the corresponding N-alkylbenzamides in high yields. rsc.org

The following table summarizes various catalytic systems and conditions for the synthesis of N-alkylbenzamides.

Catalyst SystemAlkylating AgentAmide SubstrateBase/AdditiveSolventTemperature (°C)YieldReference
[Cp*IrCl2]2AlcoholsBenzamides--130Moderate to Good researchgate.net
Pd(OAc)2Alkyl HalidesN-Quinolyl BenzamidesNaHCO3, (BnO)2PO2H--Good to Excellent acs.orgacs.org
Iron(III) SulfateN-Alkylamines/Benzaldehydes (via oxaziridine)-Sodium Dodecyl SulfateWater-High rsc.org
Cobalt NanoparticlesAlcoholsBenzamides---Good researchgate.net
Ruthenium ComplexesAlcoholsα-Amino Acid AmidesDiphenylphosphate--Good to Excellent nih.gov

Allylamine and its derivatives are key precursors for introducing the allylamino group into the benzamide structure. The synthesis of these compounds can be achieved through several established routes.

A common industrial method for producing allylamines involves the treatment of allyl chloride with ammonia, followed by distillation to separate the resulting mono-, di-, and triallylamines. wikipedia.org Another approach utilizes the reaction of allyl chloride with hexamine. wikipedia.org For laboratory-scale synthesis requiring high purity, the hydrolysis of allyl isothiocyanate is a well-established method. wikipedia.orgorgsyn.org This procedure involves refluxing allyl isothiocyanate with hydrochloric acid, followed by neutralization with a base like potassium hydroxide (B78521) to liberate the free allylamine, which is then purified by distillation. orgsyn.org

The synthesis of substituted allylamine derivatives, which may be required for producing analogues of the target compound, can be achieved through various synthetic strategies. For instance, the structure-activity relationship studies of the antimycotic agent terbinafine (B446) have led to the synthesis of a wide range of naphthalene-substituted allylamine derivatives. acs.orgnih.gov These syntheses often involve the coupling of a substituted naphthalene (B1677914) moiety with an appropriate allylamine side chain. acs.org The specific synthetic routes can be adapted to introduce various substituents on both the aromatic ring and the allyl group, allowing for the exploration of a diverse chemical space. acs.orgacs.orgnih.gov

Functionalized allylamines are also of significant pharmaceutical importance, as seen in drugs like flunarizine (B1672889) and naftifine (B1207962). wikipedia.org The synthesis of such compounds often requires specialized methods to introduce specific functional groups while controlling stereochemistry.

The table below outlines the starting materials and general conditions for the synthesis of allylamine.

Starting MaterialReagent(s)Key ConditionsProductReference
Allyl ChlorideAmmoniaDistillationMono-, Di-, and Triallylamine wikipedia.org
Allyl ChlorideHexamine-Allylamine wikipedia.org
Allyl IsothiocyanateHydrochloric Acid, Potassium HydroxideReflux, DistillationAllylamine wikipedia.orgorgsyn.org

Chemical Reactivity and Transformation Pathways of 2 Allylamino N Butylbenzamide

Reactions of the Allylamino Moiety

The allylamino group, characterized by the presence of a reactive allyl unit and a secondary amine, is the primary site of diverse chemical transformations, including intramolecular cyclizations, free radical reactions, and olefinic functionalizations.

Intramolecular Cyclization Reactions and Heterocycle Formation

The proximity of the allylamino group to the aromatic ring and the benzamide (B126) functionality creates a scaffold ripe for intramolecular cyclization, a key strategy in the synthesis of various heterocyclic systems.

While direct experimental data for the cyclization of 2-(Allylamino)-N-butylbenzamide to quinolones is not available, analogous reactions suggest that under appropriate conditions, such as acid catalysis or transition-metal-mediated activation, an intramolecular Friedel-Crafts-type reaction could occur. This would involve the attack of the electron-rich aromatic ring onto the activated allyl group, followed by subsequent oxidation and rearrangement to yield a quinolone core structure. The formation of chromenoquinolines would necessitate a more complex cascade of reactions, potentially involving initial oxidation of the allyl group.

The synthesis of naphthyridine derivatives often involves the condensation of aminopyridines with β-dicarbonyl compounds or related synthons. Although not a direct transformation of this compound itself, the structural motif is relevant. For instance, the reaction of aminopyridines with suitable reagents can lead to the formation of the characteristic fused heterocyclic core of naphthyridines.

Free Radical Reactions Involving the Allyl Group

The allyl group is susceptible to free radical reactions. Under radical-initiating conditions, such as the use of AIBN (azobisisobutyronitrile) or UV irradiation in the presence of a suitable initiator, radical addition to the double bond can occur. Furthermore, the allylic protons are susceptible to abstraction, leading to the formation of a resonance-stabilized allylic radical. This radical intermediate can then participate in various subsequent reactions, including dimerization, oxidation, or addition to other unsaturated systems.

Olefinic Transformations and Functionalization

The double bond of the allyl group is a versatile handle for a wide range of olefinic transformations. These include:

Hydrogenation: Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), would reduce the allyl group to a propyl group.

Halogenation: The addition of halogens like bromine or chlorine across the double bond would yield the corresponding dihalo-propyl derivative.

Epoxidation: Treatment with peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), would form an epoxide.

Hydroboration-Oxidation: This two-step sequence would lead to the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol.

Ozonolysis: Cleavage of the double bond via ozonolysis, followed by a reductive or oxidative workup, would yield aldehydes or carboxylic acids, respectively.

Reactivity of the Benzamide Core

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two groups that exert opposing electronic effects, significantly influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Directing Effects: The 2-allylamino group is a potent activating group. byjus.com The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron-donating effect is strongest at the ortho and para positions relative to the amino group. Conversely, the N-butylbenzamide group at position 1 is a deactivating group. The carbonyl moiety withdraws electron density from the ring via both inductive and resonance effects, making the ring less reactive towards electrophiles. reddit.comwikipedia.org Deactivating groups of this type typically direct incoming electrophiles to the meta position.

In the case of this compound, the powerful activating and ortho-, para-directing influence of the allylamino group generally dominates over the deactivating, meta-directing effect of the amide. reddit.com Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho and para to the allylamino group (positions 4 and 6). The substitution at position 6 may be sterically hindered by the adjacent allylamino group.

Reactivity Control: The high reactivity conferred by the amino group can sometimes be problematic, leading to issues like polysubstitution, even in the absence of a strong catalyst. To achieve monosubstitution or to alter the regioselectivity, the reactivity of the amino group can be modulated. This is often accomplished by converting the amine into an amide (acetylation), which tempers its activating influence. libretexts.orgncert.nic.in However, since the parent molecule already contains an amide, alternative strategies would be required if such control were necessary.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Substituent GroupPositionElectronic EffectDirecting InfluencePredicted Major Substitution Sites
-NH-allyl (Allylamino)2Activating (+R > -I)Ortho, ParaPosition 4 (para to -NH-allyl) and Position 6 (ortho to -NH-allyl)
-CONH-butyl (N-Butylcarboxamide)1Deactivating (-R, -I)Meta

Modifications and Derivatization of the Amide Linkage

The N-butylbenzamide functionality is a robust chemical handle that can be modified through several synthetic routes to yield a variety of derivatives.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 2-(allylamino)benzoic acid and n-butylamine. This reaction is fundamental for converting the amide to a carboxylic acid, which can then undergo further transformations.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert the N-butylbenzamide to a secondary amine, yielding N-butyl-2-(allylamino)benzylamine.

N-Alkylation: While the amide nitrogen already bears a butyl group, further reactions at the amide nitrogen are conceivable, though challenging. More commonly, N-alkylation is performed on primary amides. Catalytic methods using alcohols as alkylating agents, often employing transition metal complexes (e.g., palladium or cobalt), have been developed for the N-alkylation of benzamides. researchgate.netnih.govresearchgate.netrsc.org These "borrowing hydrogen" strategies involve the temporary oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting enamine or imine intermediate. researchgate.net

Table 2: Potential Modifications of the Amide Linkage

Reaction TypeReagentsProduct
HydrolysisH₃O⁺ or OH⁻, heat2-(Allylamino)benzoic acid + n-Butylamine
ReductionLiAlH₄ then H₂ON-Butyl-2-(allylamino)benzylamine
Chemoselective Selenation/ReductionWoollins' ReagentN-butyl-2-(allylamino)benzoselenoamide nih.govresearchgate.net

Intermolecular Reactions and Derivative Formation

The presence of both a nucleophilic secondary amine and a reactive allyl group allows this compound to participate in various intermolecular reactions, leading to the formation of complex heterocyclic systems and polymers.

A significant transformation pathway for N-allyl aniline (B41778) structures involves reaction with cyanogen (B1215507) bromide (BrCN) to form cyclic guanidines. This process occurs in a stepwise fashion.

N-Cyanation/N-Deallylation: The initial reaction is a von Braun-type reaction. The allylamine (B125299) nitrogen atom acts as a nucleophile, attacking the cyanogen bromide. This is followed by the departure of the allyl group as allyl bromide, resulting in the formation of an N-cyanamide intermediate, N-cyano-N-butyl-2-aminobenzamide. organic-chemistry.orgresearchgate.net This reaction selectively forms cyanamides from allylic tertiary amines under mild conditions. organic-chemistry.org

Intramolecular Cyclization: The resulting cyanamide (B42294) possesses both an electrophilic cyano group and a nucleophilic aniline-type nitrogen. Under appropriate conditions (e.g., heating or catalysis), the primary amino group on the benzene ring can attack the cyano carbon intramolecularly. This cyclization event leads to the formation of a 2-imino-quinazolinone ring system, which can tautomerize to the more stable 2-amino-quinazolinone, a cyclic guanidine (B92328) derivative. The synthesis of quinazolinone derivatives from 2-aminobenzamides is a well-established field, often utilizing various coupling partners and catalysts. marquette.edunih.govghru.edu.afacs.orgresearchgate.net

To generate extended conjugated systems, which are of interest in materials science and medicinal chemistry, transition metal-catalyzed cross-coupling reactions can be employed. This typically requires prior halogenation of the aromatic ring (e.g., at the 4- or 6-position via electrophilic aromatic substitution).

Heck Reaction: The allyl group itself can participate in Heck reactions. More relevant to extending conjugation from the aromatic core, a halogenated derivative of this compound could be coupled with various alkenes. The Mizoroki-Heck reaction, which couples aryl halides with alkenes using a palladium catalyst, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org For instance, coupling a 4-bromo-2-(allylamino)-N-butylbenzamide with styrene (B11656) would attach a styryl substituent at the 4-position. The Heck reaction can also be performed directly with allylamines, providing a route to cinnamylamine (B1233655) derivatives. rsc.org

Suzuki and Stille Couplings: These palladium-catalyzed reactions couple aryl halides with organoboron (Suzuki) or organotin (Stille) reagents. These methods are highly versatile and tolerate a wide range of functional groups, allowing for the introduction of additional aryl or vinyl groups to create biaryl systems or other extended π-systems.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a premier method for forming aryl amines. researchgate.netbohrium.comacs.org A halogenated derivative of the title compound could be reacted with various primary or secondary amines to introduce further nitrogen-containing substituents, potentially leading to complex, poly-aromatic amine structures.

The allyl group in this compound introduces the potential for polymerization. However, the free-radical polymerization of mono-allyl monomers is notoriously inefficient. researchgate.net

Degradative Chain Transfer: The primary obstacle is degradative chain transfer. A propagating radical chain, instead of adding to the double bond of a new monomer, can abstract a hydrogen atom from the allylic position (-CH₂- group) of a monomer molecule. This terminates the kinetic chain and produces a stable, resonance-delocalized allyl radical that is slow to reinitiate polymerization, resulting in the formation of only low-molecular-weight oligomers. researchgate.net

Controlled Polymerization and Copolymerization: Despite these challenges, polymers based on allylamine are of commercial and scientific interest. tandfonline.comgoogle.com High molecular weight poly(allylamine) can be produced using specific initiators or via radiation polymerization. google.comgoogle.com For diallylamine (B93489) derivatives, a process known as cyclopolymerization is effective, where the propagating radical undergoes an intramolecular cyclization before adding to the next monomer, leading to polymers containing five- or six-membered rings. tandfonline.com While this compound is a mono-allyl compound, its potential for copolymerization with more reactive vinyl monomers (e.g., acrylates, styrene) could be explored. Furthermore, electrochemical polymerization has been shown to produce passivating films of poly(allylamine) and its copolymers. nih.gov

Mechanistic Organic Chemistry of 2 Allylamino N Butylbenzamide and Analogues

Mechanistic Elucidation of Synthetic Pathways

The synthesis of 2-(allylamino)-N-butylbenzamide can be achieved through various methods, with the reaction of isatoic anhydride (B1165640) and base-mediated amidation being common approaches. Understanding the underlying mechanisms of these synthetic pathways is crucial for controlling reaction outcomes and improving efficiency.

Proposed Mechanisms for Isatoic Anhydride Reactions

Isatoic anhydride serves as a versatile precursor for the synthesis of anthranilamide derivatives. The reaction with amines is believed to proceed through a multi-step mechanism. In the context of synthesizing this compound, a sequential addition of allylamine (B125299) and butylamine (B146782) to isatoic anhydride is required.

The proposed mechanism commences with the nucleophilic attack of the first amine, allylamine, on one of the carbonyl groups of isatoic anhydride. This initial step leads to the opening of the anhydride ring to form an unstable N-acyl-2-aminobenzoic acid intermediate. Subsequent decarboxylation, often facilitated by heat, releases carbon dioxide and generates a reactive benzamide (B126) intermediate. This intermediate then undergoes nucleophilic attack by the second amine, butylamine, at the remaining carbonyl group. A final proton transfer step yields the desired this compound product. The reaction of isatoic anhydride with amines can be influenced by the steric bulk of the attacking amine, with less hindered amines reacting more readily. rsc.orgresearchgate.netnih.gov

A plausible alternative pathway involves the initial formation of an isocyanate intermediate from isatoic anhydride, which then reacts with the amines. rsc.org However, for the synthesis of N-substituted 2-aminobenzamides, the step-wise addition mechanism is generally more accepted.

Mechanistic Aspects of Base-Mediated Amidation Reactions

Base-mediated amidation represents a direct approach to forming the amide bond between a carboxylic acid and an amine. In the synthesis of this compound, this would involve the coupling of 2-(allylamino)benzoic acid and butylamine in the presence of a base and a coupling agent.

The mechanism typically begins with the deprotonation of the carboxylic acid by the base to form a carboxylate anion. The coupling agent, often a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), activates the carboxylate by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (butylamine). The ensuing reaction forms a tetrahedral intermediate which subsequently collapses to yield the amide product and a urea (B33335) byproduct. The choice of base is critical and can influence the reaction rate and the formation of side products. nih.govnih.govresearchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with the amine. The use of catalysts, such as boric acid or titanium tetrachloride, can also facilitate the direct amidation, often by activating the carboxylic acid towards nucleophilic attack. nih.govresearchgate.net

Reaction Mechanisms of Intramolecular Cyclizations

The presence of both an allyl group and an N-H bond in this compound allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. These cyclizations can proceed through different mechanistic pathways, including radical cascades and pericyclic reactions.

Radical Cascade Mechanisms in Polycycle Formation

Radical cyclizations offer a powerful method for the construction of complex polycyclic molecules from relatively simple precursors. nih.govresearchgate.net In the case of this compound and its analogues, a radical can be generated on the molecule, which then initiates a cascade of intramolecular reactions.

A plausible mechanism involves the generation of a radical at a suitable position, for instance, through the abstraction of a hydrogen atom or the addition of a radical initiator to the allyl double bond. This initial radical can then undergo an intramolecular addition to one of the aromatic rings or the amide carbonyl group. This cyclization step forms a new ring and generates a new radical center, which can then participate in further cyclization or other radical termination steps. acs.orgnih.govresearchgate.net

For example, a vinyl radical generated on a related N-allyl benzamide has been shown to undergo ipso-cyclization onto the aromatic ring, followed by fragmentation and subsequent cyclization to form β-aryl-γ-lactams. nih.gov The specific pathway of the radical cascade and the final product distribution are highly dependent on the reaction conditions, the substitution pattern of the starting material, and the nature of the radical initiator used. acs.orgresearchgate.netrsc.org

Concerted vs. Stepwise Mechanisms in Ring Closure

The intramolecular ring closure of this compound can also be envisioned to proceed through a pericyclic reaction, specifically an intramolecular Diels-Alder reaction or an ene reaction. The question of whether these reactions proceed through a concerted or a stepwise mechanism is a topic of ongoing investigation in organic chemistry. nih.gov

A concerted mechanism would involve a single transition state where all bond-forming and bond-breaking events occur simultaneously. This pathway is often favored for reactions that adhere to the principles of orbital symmetry, such as the Diels-Alder reaction. nih.gov The stereochemistry of the product would be highly dependent on the geometry of the transition state.

In contrast, a stepwise mechanism would involve the formation of one or more intermediates, such as a diradical or a zwitterion. For instance, the thermal or photochemical activation of the allyl group could lead to the formation of a diradical intermediate, which then undergoes ring closure in a subsequent step. Experimental and computational studies on related systems have shown that both concerted and stepwise pathways can be operative, with the preferred mechanism often depending on the specific substrate and reaction conditions. nih.gov

Catalytic Mechanistic Studies

The use of transition metal catalysts can significantly influence the course and efficiency of intramolecular cyclization reactions. Catalytic cycles often provide alternative, lower-energy pathways for these transformations.

For instance, palladium-catalyzed cyclizations of related N-acyl-o-alkynylanilines have been shown to proceed via a 6-endo-dig cyclization process involving an intramolecular acyl migration. acs.org Similarly, rhodium-catalyzed C-H activation and cyclization of anilines with alkynes and carbon monoxide provides a direct route to quinolin-2(1H)-ones. nih.gov

In the context of this compound, a palladium or rhodium catalyst could potentially mediate the intramolecular cyclization through several mechanistic scenarios. One possibility involves the oxidative addition of the catalyst to the N-H bond or a C-H bond of the aromatic ring, followed by migratory insertion of the allyl group and subsequent reductive elimination to afford the cyclized product. Another potential pathway could involve the formation of a π-allyl metal complex, which then undergoes intramolecular nucleophilic attack by the amide nitrogen or the aromatic ring. nih.govwikipedia.org The specific ligand environment around the metal center plays a crucial role in determining the regioselectivity and stereoselectivity of these catalytic cyclizations. nih.gov

Role of Transition Metal Catalysis in C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds, particularly aryl C-N bonds, is a cornerstone of modern organic synthesis due to the prevalence of arylamines in pharmaceuticals, natural products, and functional materials. nih.gov Transition metal catalysis has become the most effective and versatile method for constructing these bonds, largely supplanting classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope. wikipedia.org The most prominent and widely used transition metal-catalyzed reactions for aryl amination are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). wikipedia.orgrsc.org These methods allow for the coupling of a wide array of aryl halides and pseudohalides with various amines, including primary and secondary aliphatic and aromatic amines. wikipedia.orgorganic-chemistry.org

The general catalytic cycle for palladium-catalyzed C-N bond formation, such as in the Buchwald-Hartwig amination, typically involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, which is often stabilized by bulky, electron-rich phosphine (B1218219) ligands. nih.gov This step forms a palladium(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium(II) amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond in the product arylamine and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.govyoutube.com The choice of ligand is crucial for the efficiency of the catalyst system, as it influences the rates of oxidative addition and reductive elimination and can prevent catalyst deactivation. acs.orgacs.org

Copper-catalyzed aryl amination, a modern iteration of the classical Ullmann reaction, provides a cost-effective alternative to palladium-based systems. nih.gov The mechanism of copper-catalyzed amination is also believed to proceed through a catalytic cycle involving a copper(I) species. While the exact mechanism can vary depending on the ligands and reaction conditions, a plausible pathway involves the coordination of the amine to a copper(I) complex, followed by deprotonation to form a copper(I) amide. This species then reacts with the aryl halide in what is often the rate-limiting step, possibly through an oxidative addition/reductive elimination sequence via a transient copper(III) intermediate, to yield the arylamine product and regenerate the active copper(I) catalyst. youtube.comnih.govnih.gov The development of suitable ligands has been instrumental in expanding the scope of copper-catalyzed aminations to include less reactive aryl chlorides under milder conditions. nih.govnih.gov

The table below summarizes representative transition metal catalyst systems employed for the formation of C-N bonds in analogues of this compound.

Catalyst SystemAryl Halide/PseudohalideAmineBaseSolventConditionsYield (%)Reference
Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂Aryl chlorides, bromides, triflatesPrimary and secondary aminesNaOt-BuToluene80-110 °CHigh acs.org
Pd₂(dba)₃ / XPhosAryl chloridesPrimary aminesNaOt-But-BuOH110 °C>90 rug.nl
CuI / N,N'-diaryl diamine ligandAryl chloridesVarious aminesK₃PO₄DioxaneMild conditionsBroad scope nih.govnih.gov
[Pd(cinnamyl)Cl]₂ / BippyPhosAryl bromidesAliphatic aminesKOt-BuWater (micellar)Room TempUp to 98 acs.orgnih.gov
NiCl₂(glyme) / dtbbpy / Ir-photocatalystAryl bromidesAnilinesDBUDMFVisible lightGood to excellent researchgate.net

Single Electron Transfer (SET) Pathways in Aryl Amination

While many transition metal-catalyzed C-N bond formations are described by polar, two-electron pathways involving oxidative addition and reductive elimination, there is growing evidence for the involvement of single electron transfer (SET) mechanisms, particularly in reactions catalyzed by nickel and copper, as well as in photoredox-catalyzed processes. researchgate.netrsc.org SET pathways involve the transfer of a single electron between the catalyst and a substrate, leading to the formation of radical intermediates. rsc.orgnih.gov These radical-based aminations can offer alternative reactivity and selectivity compared to their two-electron counterparts. nih.govrsc.org

In the context of aryl amination, an SET event can initiate the reaction. For instance, a low-valent metal complex can transfer an electron to the aryl halide, leading to the formation of a radical anion, which then fragments to produce an aryl radical and a halide anion. This aryl radical can then participate in the C-N bond-forming step. Alternatively, the catalyst can abstract an electron from the amine, generating an aminyl radical cation, which after deprotonation gives a nitrogen-centered radical. nih.gov

Recent advances have highlighted the utility of photoredox catalysis in promoting SET pathways for C-N bond formation. In these systems, a photocatalyst, upon excitation by visible light, can act as a potent single-electron oxidant or reductant, facilitating the generation of the key radical intermediates under mild conditions. researchgate.net For example, a photoredox-mediated nickel-catalyzed amination has been developed where the photocatalyst initiates the catalytic cycle by engaging in an SET event with one of the coupling partners. researchgate.net

The involvement of radical intermediates in C-N bond formation is not limited to photoredox catalysis. Some transition metal-catalyzed reactions, particularly with first-row metals like copper and nickel, are proposed to proceed via mechanisms involving radical species. researchgate.netnih.gov For instance, some copper-catalyzed reactions may involve the formation of nitrogen-centered radicals which can then undergo subsequent steps to form the C-N bond. nih.gov Similarly, nickel catalysis has been shown to access SET pathways, which can be advantageous for challenging coupling reactions. researchgate.net These radical-mediated aminations can proceed through various mechanisms, including radical-radical cross-coupling or the addition of a radical to an aromatic ring followed by rearomatization. rsc.orgrsc.org

The table below outlines key features of SET pathways in aryl amination.

Catalysis TypeProposed Key IntermediatesInitiation StepGeneral Mechanistic FeaturesReference
Nickel/Photoredox CatalysisAryl radicals, Ni(I)/Ni(III) species, aminyl radicalsSingle electron transfer from/to photocatalystAvoids high-energy two-electron oxidative addition researchgate.net
Copper-Catalyzed Radical PathwaysNitrogen-centered radicals, alkyl radicalsGeneration of nitrogen-centered radical from amine precursorHydrogen atom transfer (HAT) followed by C-N bond formation nih.gov
General Radical AminationAryl radical anions, aminyl radical cationsSET between catalyst and substrateCan involve radical-polar crossover or radical-radical coupling rsc.orgrsc.org

Biological Activity Investigations in Vitro Focus of 2 Allylamino N Butylbenzamide and Derivatives

In Vitro Antifungal Properties

The allylamine (B125299) functional group is a well-established pharmacophore in antifungal drug discovery, primarily known for its role in inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

The primary antifungal mechanism of allylamine compounds is the inhibition of squalene (B77637) epoxidase, a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a deficiency of ergosterol and an accumulation of toxic squalene within the fungal cell, ultimately resulting in cell death. Studies on prototypical allylamines, such as naftifine (B1207962) and terbinafine (B446), have shown that they are potent inhibitors of squalene epoxidase from pathogenic yeasts like Candida albicans. The inhibition kinetics are typically non-competitive with respect to the substrate, squalene. This suggests that the inhibitor does not bind to the same site as the substrate but rather to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency. While direct studies on the inhibition of squalene epoxidase by 2-(allylamino)-N-butylbenzamide are not extensively available in the reviewed literature, its structural similarity to other allylamine antifungals suggests that it likely shares this mechanism of action.

The in vitro efficacy of antifungal compounds is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC data for this compound is not readily found in the public domain, studies on structurally related benzamide (B126) and N-butyl-containing compounds provide insights into their potential antifungal activity. For instance, certain N-benzylsalicylamide derivatives have demonstrated activity against dermatophytes, and N-butylphthalimide has shown an MIC of 100 µg/mL against Candida albicans.

In Vitro Antifungal Activity of Structurally Related Compounds
Compound ClassFungal PathogenReported MIC (µg/mL)
N-ButylphthalimideCandida albicans100
N-(4'-Chlorobenzyl)salicylamidesTrichophyton mentagrophytes≤ 7.8 µmol/L
N-(3',4'-Dichlorobenzyl)salicylamidesTrichophyton mentagrophytes≤ 7.8 µmol/L

In Vitro Enzyme Modulation Studies

Beyond their antifungal potential, benzamide derivatives have been investigated for their ability to modulate the activity of various enzymes, highlighting the therapeutic versatility of this chemical scaffold.

Glucokinase is a key enzyme in glucose metabolism and is considered a promising target for the treatment of type 2 diabetes. Several studies have explored the potential of benzamide derivatives as glucokinase activators. In cell-free systems, these compounds have been shown to enhance the enzymatic activity of glucokinase, leading to increased glucose phosphorylation. While direct evidence for this compound is lacking, the broader class of benzamides has demonstrated significant potential in this area. For example, novel synthesized benzamide derivatives have been identified as potent glucokinase activators with EC50 values in the nanomolar range in in vitro assays. nih.gov

Examples of Benzamide Derivatives as Glucokinase Activators
Benzamide Derivative TypeObserved In Vitro EffectReference
Novel synthesized benzamide derivativesEC50 of 70 nM in glucokinase activation assay nih.gov
N-Thiazol-2-yl benzamidesIdentified as glucokinase activators nih.gov

The inhibitory potential of benzamide derivatives extends to other enzyme systems. For instance, certain benzamides have been shown to potentiate the cytotoxicity of chemotherapeutic agents by inhibiting DNA ligase II, an enzyme involved in DNA repair. This suggests a potential role for such compounds in cancer therapy. In one study, benzamide was found to enhance the cytotoxicity of 1,2:5,6-dianhydrogalactitol in resistant P388 leukemia cells by inhibiting DNA ligase II activity. This highlights the capacity of the benzamide scaffold to interact with diverse enzyme targets beyond those related to fungal metabolism.

In Vitro Cell-Based Assays

Cell-based assays are crucial for evaluating the biological effects of compounds in a more complex biological context than cell-free enzyme assays. Benzamide derivatives have been the subject of various cell-based studies to assess their potential therapeutic applications. For example, certain alkylating benzamides have demonstrated significant cytotoxicity against melanoma cell lines. These studies often involve treating cancer cell lines with the compounds and measuring cell viability or proliferation to determine their anticancer potential. While specific cell-based assay data for this compound is not widely available, the results for related compounds underscore the potential for this chemical class to yield biologically active molecules worthy of further investigation.

Modulatory Effects on Protein-Protein Interactions (e.g., α-helix mimetics)

Research into α-helix mimetics as inhibitors of protein-protein interactions (PPIs) has identified various molecular scaffolds, including terphenyls, oligobenzamides, and benzamide-amino acid conjugates, as promising candidates. nih.govnih.gov These molecules are designed to mimic the spatial arrangement of key amino acid side chains on an α-helix, thereby disrupting therapeutically relevant interactions, such as those involving the p53-hDM2 and Bcl-XL-Bak pathways. nih.gov Some bis-benzamide structures have been developed as two-faced helix mimetics, capable of mimicking residues on opposite sides of an α-helix. nih.gov While the benzamide moiety is a core component of some of these mimetics, no studies were found that specifically investigate this compound in this context. nih.govnih.govnih.gov

Evaluation as Tubulin Polymerization Inhibitors

The benzamide scaffold is a known feature in some molecules designed as tubulin polymerization inhibitors. For instance, certain N-benzylbenzamide derivatives have been synthesized and shown to exhibit potent antitumor activities by binding to the colchicine (B1669291) site of tubulin, leading to cell cycle arrest and apoptosis. rsc.org Similarly, some benzimidazole (B57391) derivatives have been investigated for their ability to inhibit tubulin polymerization. researchgate.net However, the specific compound this compound has not been evaluated in this capacity in the available literature.

Studies on Mycobacterial ATP Synthase Inhibition

The inhibition of mycobacterial ATP synthase is a validated strategy for combating tuberculosis. Research in this area has led to the development of compounds like diarylquinolines and squaramides, which effectively target this enzyme. mdpi.comnih.gov While these inhibitors are crucial for drug development, they are structurally distinct from this compound. There is no evidence to suggest that this compound has been studied as an inhibitor of mycobacterial ATP synthase.

Other In Vitro Biological Assessments

Antioxidant Activity in Cell-Free Assays

The antioxidant potential of various chemical structures is of significant interest. Studies on 2-arylbenzimidazoles have demonstrated that the number and position of hydroxyl groups on the aryl portion can contribute to antioxidant capacity in cell-free assays like the DPPH, FRAP, and ORAC tests. nih.gov These structure-activity relationships are specific to the 2-arylbenzimidazole scaffold, and no comparable data exists for this compound.

Investigation of Antithrombotic Potential In Vitro

The direct in vitro antithrombotic potential of the specific compound, this compound, has not been detailed in the reviewed scientific literature. However, research into the broader class of 2-aminobenzamide (B116534) derivatives provides a basis for understanding the potential mechanisms by which such compounds might exert antithrombotic effects. nih.gov Investigations into this class of molecules often involve a battery of in vitro tests to assess their antiplatelet and anticoagulant activities. nih.gov

For antiplatelet activity, compounds are typically evaluated against a variety of agonists that induce platelet aggregation. These agonists can include adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), phorbol (B1677699) myristate acetate (B1210297) (PMA), calcium ionophore A23187, collagen, and thrombin. nih.gov The ability of a compound to inhibit aggregation induced by these agents provides insight into its specific mechanism of action within the complex pathways of platelet activation.

While specific data for this compound is not available, studies on other benzamide derivatives illustrate the type of data generated in such investigations. For example, research on other novel 2-aminobenzamide derivatives has been conducted to screen for antithrombotic activity, although the focus has often been on in vivo models. nih.gov It has been noted that some compounds exhibiting high in vitro antithrombotic activity may not translate to the desired effect when administered orally. nih.gov

In the broader context of antithrombotic research, various compounds are evaluated for their effects on key components of the coagulation cascade and platelet function. For instance, studies on other non-related compounds have investigated their ability to inhibit fibrin (B1330869) clot formation, degrade existing blood clots, and prolong coagulation times such as the activated partial thromboplastin (B12709170) time (APTT). mdpi.comnih.gov Furthermore, the inhibition of procoagulant proteases and the reduction of platelet function and ATP or serotonin (B10506) release from activated platelets are also key areas of investigation. mdpi.comnih.gov

Although no specific data tables for this compound can be presented, the following table illustrates a hypothetical representation of how such data would be structured based on typical in vitro antithrombotic assays for a generic benzamide derivative.

Table 1: Hypothetical In Vitro Antithrombotic Activity Profile of a Benzamide Derivative

Assay Agonist/Substrate Test Concentration Result (e.g., % Inhibition, IC₅₀)
Platelet Aggregation ADP 10 µM Data Not Available
Platelet Aggregation Arachidonic Acid 100 µM Data Not Available
Platelet Aggregation Collagen 2 µg/mL Data Not Available
Platelet Aggregation Thrombin 0.1 U/mL Data Not Available
Fibrin Clot Formation - 50 µg/mL Data Not Available
Activated Partial Thromboplastin Time (APTT) - 50 µg/mL Data Not Available

It is important to reiterate that the table above is for illustrative purposes only and does not represent actual data for this compound. The scientific community awaits specific studies on this compound to elucidate its particular in vitro antithrombotic profile.

Theoretical and Computational Chemistry of 2 Allylamino N Butylbenzamide

Molecular Modeling and Docking Studies

Prediction of Ligand-Target Interactions for Binding Sites

Currently, there are no published molecular docking studies identifying or predicting the specific biological targets of 2-(Allylamino)-N-butylbenzamide. Such research would be necessary to elucidate its potential pharmacological activity by simulating its interaction with various protein binding sites.

Conformational Analysis of the Compound

A detailed conformational analysis of this compound has not been reported. This type of study would be crucial to understand the three-dimensional shapes the molecule can adopt, which directly influences its ability to interact with biological targets.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) calculations for this compound have been found in the scientific literature. DFT studies would provide valuable insights into the compound's electronic structure, including the distribution of electron density and the energies of its molecular orbitals, which are fundamental to its chemical behavior.

Prediction of Chemical Reactivity Descriptors (e.g., MEP, Fukui Functions)

There is no available research on the chemical reactivity descriptors of this compound, such as the Molecular Electrostatic Potential (MEP) or Fukui functions. These computational tools would be instrumental in predicting the regions of the molecule most likely to be involved in chemical reactions.

Computational Mechanistic Investigations

No computational studies investigating the potential reaction mechanisms involving this compound have been published. Such research would be essential to understand the pathways of its synthesis, metabolism, or degradation at a molecular level.

Scientific Inquiry into this compound Reveals a Gap in Current Research

Despite a focused effort to collate and analyze the theoretical and computational chemistry of this compound, a thorough review of available scientific literature and databases has revealed a significant lack of specific research on this particular compound. Consequently, the detailed analysis of its reaction pathways, energy profiles, and quantitative structure-activity relationships (QSAR) as outlined for this article cannot be completed at this time.

While the broader class of benzamide (B126) derivatives has been the subject of numerous computational studies, including investigations into their pharmacological properties and the development of predictive models for their biological activities, "this compound" itself does not appear to have been synthesized or characterized in the reviewed literature. Searches for its specific computational analysis, including simulations of reaction pathways, transition states, and energy profile calculations, yielded no direct results.

Similarly, efforts to uncover Quantitative Structure-Activity Relationship (QSAR) models or cheminformatics studies focused on "this compound" were unsuccessful. The development of predictive models for biological activities and the in silico screening for novel analogues are powerful tools in modern drug discovery and materials science. However, these methodologies require existing experimental data for a parent compound or a closely related series of analogues to build and validate the computational models. The absence of such foundational data for "this compound" precludes any meaningful QSAR or cheminformatics analysis.

General studies on other benzamide derivatives have demonstrated the utility of these computational approaches. For instance, QSAR models have been successfully developed for various series of benzamides to predict activities such as enzyme inhibition or receptor binding. These models typically rely on correlating calculated molecular descriptors with experimentally determined biological activities. Furthermore, in silico library design is a common strategy to explore the chemical space around a known active scaffold, but this requires a validated starting point, which is currently unavailable for the specified compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.